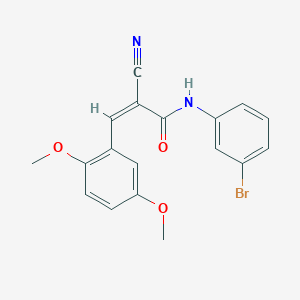![molecular formula C23H21Cl2N3O2 B6125724 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)
1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine, commonly known as DPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPPE belongs to the class of piperazine derivatives and exhibits a unique pharmacological profile that makes it a promising candidate for the development of novel drugs.
作用机制
The mechanism of action of DPPE involves its interaction with various molecular targets, including ion channels, receptors, and enzymes. DPPE has been shown to modulate the activity of voltage-gated potassium channels, leading to the inhibition of cancer cell proliferation. The compound also acts as a partial agonist of the sigma-1 receptor, which is involved in neuroprotection and pain modulation. Furthermore, DPPE has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
DPPE exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities. The compound has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby protecting cells from oxidative damage. DPPE also inhibits the activation of apoptotic pathways and promotes cell survival in various cell types.
实验室实验的优点和局限性
DPPE offers several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. The compound can be easily modified to generate analogs with improved pharmacological properties. However, DPPE also has some limitations, including its poor solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
未来方向
There are several future directions for the research of DPPE and its analogs. One potential area of investigation is the development of DPPE-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the elucidation of the molecular mechanisms underlying the pharmacological effects of DPPE, which could lead to the identification of new drug targets. Additionally, the synthesis and evaluation of novel DPPE analogs with improved pharmacological properties could lead to the development of more effective and selective drugs.
合成方法
The synthesis of DPPE involves the reaction of 1-benzoyl-4-(2-pyridinyl)piperazine with 2,4-dichlorobenzyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution of the chloride group by the piperazine nitrogen, followed by the formation of an ester linkage between the benzoyl group and the hydroxyl group of the chlorobenzyl moiety.
科学研究应用
DPPE has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. DPPE has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DPPE has been shown to exert cardioprotective effects by improving cardiac function and reducing myocardial injury.
属性
IUPAC Name |
[3-[(2,4-dichlorophenoxy)methyl]phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2/c24-19-7-8-21(20(25)15-19)30-16-17-4-3-5-18(14-17)23(29)28-12-10-27(11-13-28)22-6-1-2-9-26-22/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZQHAECZWGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6125652.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)
![4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125662.png)
![3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B6125676.png)

![3-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6125690.png)
![(3-(3-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6125698.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6125701.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6125705.png)
![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)

![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)